N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-fluorobenzenecarboxamide
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Overview
Description
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-fluorobenzenecarboxamide, also known as DBQ or DBQ-FA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research.
Scientific Research Applications
Antimicrobial and Antifungal Applications
A series of novel derivatives similar to the specified compound were synthesized and evaluated for their in vitro antibacterial and antifungal activities. Some compounds demonstrated potential antimicrobial activity against both Gram-positive and Gram-negative bacterial species, including antibiotic-resistant strains of E. coli, as well as antifungal activity against various fungal strains (Babu, Srinivasulu, & Kotakadi, 2015). Another study focused on the synthesis of s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives, revealing compounds with good antifungal activities and potential mechanisms of action against Fusarium oxysporum (Xu et al., 2007).
Antitumor Applications
Water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent, were synthesized to increase aqueous solubility and enhance in vivo evaluation potential. Some analogues showed significant cytotoxicity improvement over CB30865 and retained unique biochemical characteristics, highlighting their potential in cancer treatment (Bavetsias et al., 2002).
Applications in Synthesis of Novel Materials
Research into the synthesis of reversible thermochromic materials led to the development of 3,6-disubstituted fluorans containing 4(3H)-quinazolinone-3-yl and diethylamino groups. These compounds were applied in materials demonstrating reversible color changes with temperature variations, indicating their utility in developing smart and responsive materials (Patel, Patel, & Patel, 2005).
Mechanism of Action
Target of Action
Benzoquinazolines, the core structure of this compound, have been studied extensively and are known to interact with a wide range of biological targets . These include roles as anticancer, antimicrobial, anti-monoamine oxidase, anticonvulsant, antiviral, antinociceptive, antioxidant, antineoplastic, antituberculosis, antiplatelet, and antiphlogistic agents .
Mode of Action
It is known that small molecules like this compound can suppress autophosphorylation and downstream signaling by competing with atp for binding to the tyrosine kinase .
Biochemical Pathways
Benzoquinazolines, the core structure of this compound, are known to interact with a wide range of biochemical pathways .
Result of Action
Benzoquinazolines, the core structure of this compound, are known to have a wide range of pharmacological effects .
Properties
IUPAC Name |
N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O/c20-15-9-7-13(8-10-15)18(24)23-19-21-11-14-6-5-12-3-1-2-4-16(12)17(14)22-19/h1-4,7-11H,5-6H2,(H,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVCCTHLMSUCNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2C3=CC=CC=C31)NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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